![molecular formula C8H14 B080527 4-Methyl-1,4-heptadiene CAS No. 13857-55-1](/img/structure/B80527.png)
4-Methyl-1,4-heptadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1,4-heptadiene is a chemical compound with the molecular formula C8H14. It is an unsaturated hydrocarbon that is commonly used in scientific research. This compound has been studied extensively due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 4-Methyl-1,4-heptadiene is not well understood. However, it is believed that this compound acts as a dienophile in Diels-Alder reactions. It has also been studied for its potential use as a ligand in organometallic chemistry.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Methyl-1,4-heptadiene have not been extensively studied. However, it has been shown to have potential cytotoxic effects on cancer cells. Moreover, it has been studied for its potential use as a ligand in organometallic chemistry.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Methyl-1,4-heptadiene in lab experiments is its unique properties. It is a versatile building block for the synthesis of various organic compounds. Moreover, it has potential applications in organometallic chemistry. However, one limitation of using this compound is its potential toxicity and the lack of extensive research on its biochemical and physiological effects.
Zukünftige Richtungen
There are several future directions for the study of 4-Methyl-1,4-heptadiene. One potential direction is the study of its potential use as a ligand in organometallic chemistry. Another direction is the study of its potential use as a building block for the synthesis of bioactive compounds. Moreover, the biochemical and physiological effects of this compound need to be extensively studied to determine its potential use in medicine.
Conclusion:
In conclusion, 4-Methyl-1,4-heptadiene is a versatile compound that has potential applications in various fields of science. Its unique properties make it a valuable building block for the synthesis of various organic compounds. However, the lack of extensive research on its biochemical and physiological effects limits its potential use in medicine. Further research is needed to determine the full potential of this compound.
Synthesemethoden
The synthesis of 4-Methyl-1,4-heptadiene can be achieved through various methods. One common method is the elimination reaction of 4-methyl-1,4-cyclohexadiene using a strong base such as sodium hydroxide. Another method involves the reaction of 4-methyl-1,4-cyclohexadiene with a strong acid such as sulfuric acid. The yield of this synthesis method can be improved by using a catalyst such as palladium on carbon.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1,4-heptadiene has been widely used in scientific research due to its unique properties. It is commonly used as a building block for the synthesis of various organic compounds. It has also been studied for its potential use as a ligand in organometallic chemistry. Moreover, 4-Methyl-1,4-heptadiene has been studied as a potential precursor for the synthesis of bioactive compounds such as steroids.
Eigenschaften
CAS-Nummer |
13857-55-1 |
---|---|
Produktname |
4-Methyl-1,4-heptadiene |
Molekularformel |
C8H14 |
Molekulargewicht |
110.2 g/mol |
IUPAC-Name |
(4E)-4-methylhepta-1,4-diene |
InChI |
InChI=1S/C8H14/c1-4-6-8(3)7-5-2/h4,7H,1,5-6H2,2-3H3/b8-7+ |
InChI-Schlüssel |
NZXFAMRCCGUQGQ-BQYQJAHWSA-N |
Isomerische SMILES |
CC/C=C(\C)/CC=C |
SMILES |
CCC=C(C)CC=C |
Kanonische SMILES |
CCC=C(C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.